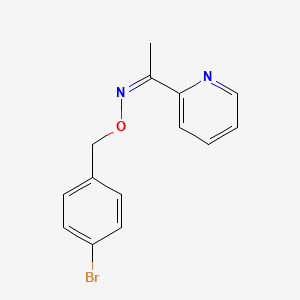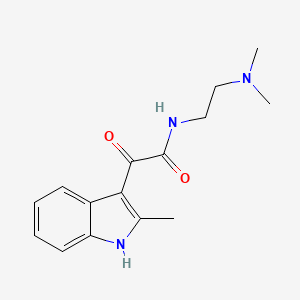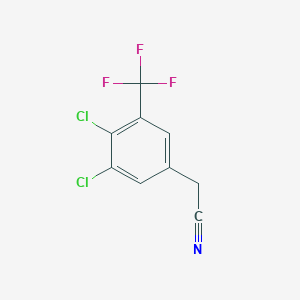
1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-pyridinyl)-1-ethanone O-(4-bromobenzyl)oxime” is a chemical compound with the molecular formula C14H13BrN2O . It is a complex organic compound that contains a pyridinyl group, an ethanone group, a bromobenzyl group, and an oxime group .
Synthesis Analysis
The synthesis of this compound might involve several steps. One possible method could be the reaction of 2-aminopyridines with acetophenones in the presence of a copper(I) catalyst . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Another possible method could involve the reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 . The 2-aminopyridine acts as an α-bromination shuttle by transferring Br from CBrCl3 to the α-carbon of the carbonyl moiety .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using crystallography . The crystal structure of a similar compound, bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one oxime-κ2N,N′)nickel(II), has been reported . The asymmetric unit of the title crystal structure is shown in the figure .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and depend on the reaction conditions. For example, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular formula of C14H13BrN2O and an average mass of 305.170 Da .Aplicaciones Científicas De Investigación
Visible-Light-Mediated Synthesis
Visible-light-mediated reactions involving oxime ethers, such as the generation of iminyl radicals from benzyl oxime ether, facilitate the synthesis of pyrroline through hydroimination cyclization. This process underscores the compound's utility in constructing nitrogen-containing heterocycles under mild conditions, highlighting its potential in organic synthesis and medicinal chemistry applications (Usami et al., 2018).
Coordination Chemistry
Studies on Ni(II) complexes with 1-(2-pyridinyl)ethanone oxime reveal intricate details about their structure and the impact of pH on complexation. These complexes serve as models for understanding ligand behavior and metal coordination, with implications for catalyst design and the exploration of metal-organic frameworks (Riggle et al., 1992).
DNA Interaction and Photocleavage
Oxime derivatives, such as those containing sulfonyl groups, have been identified as efficient agents for DNA photocleavage. Their ability to interact with DNA through non-classical intercalation suggests potential applications in biotechnology and medicine, including the development of new therapeutic agents and DNA manipulation techniques (Andreou et al., 2016).
Molecular Structure Analysis
Research into the molecular structures of various oxime derivatives, including their hydrogen bonding networks, provides insights into the design of compounds with desirable physical and chemical properties. These studies are crucial for the development of materials with specific functionalities, such as enhanced stability or reactivity (Alcalde et al., 2008).
Fungicidal Activity
The design and synthesis of 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties have demonstrated significant fungicidal activities against several phytopathogens. These findings suggest the potential for developing new agrochemicals to protect crops and ensure food security (Bai et al., 2020).
Propiedades
IUPAC Name |
(Z)-N-[(4-bromophenyl)methoxy]-1-pyridin-2-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-11(14-4-2-3-9-16-14)17-18-10-12-5-7-13(15)8-6-12/h2-9H,10H2,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNSAAZNKRYIIS-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Br)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=C(C=C1)Br)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)


![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)

![Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2923597.png)
![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923599.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)

![2-(1-adamantyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2923604.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2923605.png)


![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)